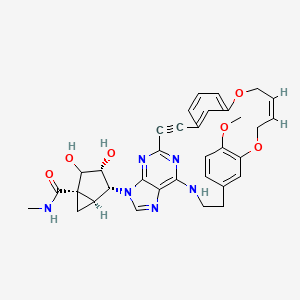
A3AR agonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A3AR agonist 2 is a selective agonist for the A3 adenosine receptor, which is a G protein-coupled receptor. This compound has shown high affinity and selectivity for the A3 adenosine receptor, making it a promising candidate for therapeutic applications in various chronic and acute conditions, including inflammation, cancer, and ischemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common synthetic route includes the refinement of the IB-MECA structure by introducing a 2-chloro group, resulting in Cl-IB-MECA . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production of A3AR agonist 2 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet regulatory standards for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: A3AR agonist 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenating agents). The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may result in the formation of hydroxyl or carbonyl groups, while substitution reactions may introduce halogen atoms or other functional groups.
Applications De Recherche Scientifique
A3AR agonist 2 has a wide range of scientific research applications, including:
Mécanisme D'action
A3AR agonist 2 exerts its effects by selectively binding to the A3 adenosine receptor, which is coupled to Gi proteins. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels . The downstream effects include modulation of various signaling pathways, such as the Wnt and NF-κB pathways, leading to anti-inflammatory and anti-cancer effects .
Comparaison Avec Des Composés Similaires
Piclidenoson: Another A3 adenosine receptor agonist with high affinity and selectivity.
Namodenoson: A selective A3 adenosine receptor agonist developed for treating liver cancer and non-alcoholic steatohepatitis.
Uniqueness: A3AR agonist 2 is unique in its specific structural modifications that enhance its selectivity and affinity for the A3 adenosine receptor. This makes it a valuable tool for studying the receptor’s role in various physiological and pathological processes and a promising candidate for therapeutic development .
Propriétés
Formule moléculaire |
C34H34N6O6 |
|---|---|
Poids moléculaire |
622.7 g/mol |
Nom IUPAC |
(1S,3R,4R,5S)-2,3-dihydroxy-4-[(11Z)-16-methoxy-9,14-dioxa-22,25,27,29,30-pentazapentacyclo[21.6.1.14,8.115,19.024,28]dotriaconta-1(30),4(32),5,7,11,15,17,19(31),23,25,28-undecaen-2-yn-27-yl]-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C34H34N6O6/c1-35-33(43)34-18-23(34)28(29(41)30(34)42)40-19-37-27-31-36-13-12-21-8-10-24(44-2)25(17-21)46-15-4-3-14-45-22-7-5-6-20(16-22)9-11-26(38-31)39-32(27)40/h3-8,10,16-17,19,23,28-30,41-42H,12-15,18H2,1-2H3,(H,35,43)(H,36,38,39)/b4-3-/t23-,28-,29-,30?,34+/m1/s1 |
Clé InChI |
GWPOXPCMLJYJKI-RKGYOVORSA-N |
SMILES isomérique |
CNC(=O)[C@@]12C[C@@H]1[C@H]([C@H](C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OC/C=C\COC7=CC=CC(=C7)C#CC(=N5)N=C43 |
SMILES canonique |
CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OCC=CCOC7=CC=CC(=C7)C#CC(=N5)N=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)
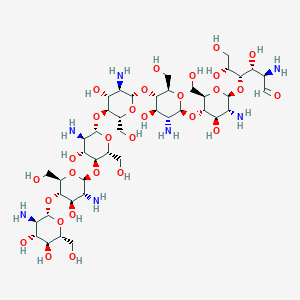
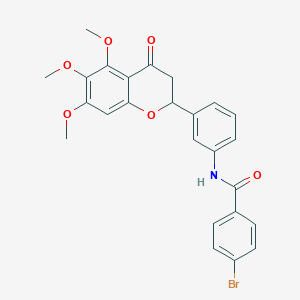
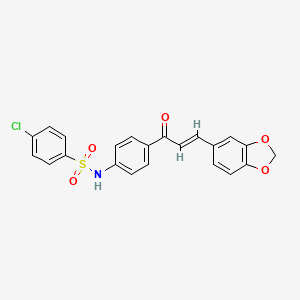
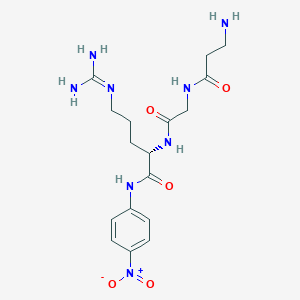
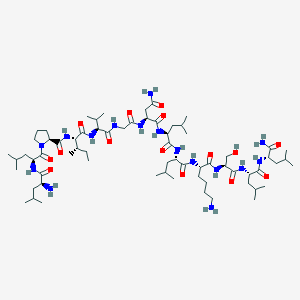
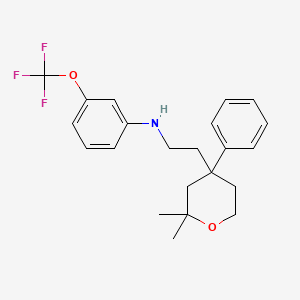
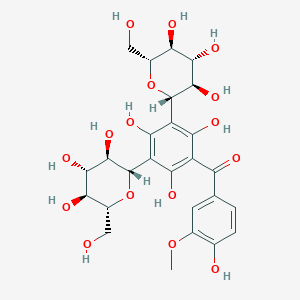
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
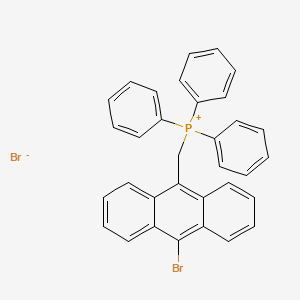
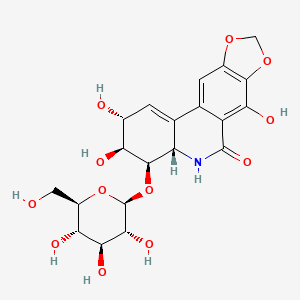
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)
